5-Bromo-4-carboxymethyl-2-chromanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-7-2-1-3-8-11(7)6(4-9(13)14)5-10(15)16-8/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNSUNQCYYYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC=C2Br)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716660 | |
| Record name | (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-95-4 | |
| Record name | (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological and Biological Spectrum: Mechanistic Insights and Structure Activity Correlations
Anticancer and Antiproliferative Activities of Chromanone Derivatives
The chromanone scaffold, a core structure in many naturally occurring and synthetic compounds, has garnered significant attention for its diverse biological activities, including potent anticancer and antiproliferative effects. nih.govnih.gov The versatility of the chromanone framework allows for substitutions at various positions, leading to a wide range of pharmacological profiles. nih.gov
Chromanone derivatives have demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines. The efficacy of these compounds is often dependent on the specific substitutions on the chromanone ring system.
For instance, a study evaluating a series of chromanone derivatives found that their cytotoxic profiles varied across different cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer). nih.gov Notably, certain derivatives exhibited selective cytotoxicity towards cancer cells over normal cells. nih.gov In another study, some 3-benzylidene chroman-4-one analogs showed anti-proliferative efficacy in the MCF-7 breast cancer cell line. tandfonline.com
The antiproliferative activity of chromanone derivatives is influenced by their structural features. For example, some chromanone-based sirtuin 2 (SIRT2) inhibitors have shown antiproliferative effects in breast (MCF-7) and lung (A549) cancer cell lines, with their potency correlating to their SIRT2 inhibition capability. acs.org Furthermore, certain dimeric chromenone derivatives have exhibited low micromolar cytotoxicity toward lymphoma (L5178Y) and leukemia (HL60) cell lines. nih.gov
A series of furoxan derivatives of chromone (B188151) demonstrated antiproliferative activities against five cancer cell lines (HepG2, MCF-7, HCT-116, B16, and K562). nih.gov One particular compound from this series, 15a, showed the most potent activity. nih.gov Similarly, some 4H-chromone based phenylhydrazones, pyrazolecarboxylates, and pyrazolylmethanones have displayed promising anti-proliferative activity on A549, HeLa, and DU145 cell lines. researchgate.net
The following table summarizes the cytotoxic activities of selected chromanone derivatives against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Chromanone Derivatives | Group B compounds | MCF-7, DU-145, A549 | Enhanced selectivity for cancer cells over normal cells | nih.gov |
| 3-Benzylidene chroman-4-ones | Analogs with methoxy (B1213986) and ethoxy/methyl/isopropyl groups | MCF-7 | Anti-proliferative efficacy | tandfonline.com |
| Chromanone-based SIRT2 inhibitors | Two potent inhibitors | MCF-7, A549 | Antiproliferative effects correlating with SIRT2 inhibition | acs.org |
| Dimeric chromenones | 15c and 26c | L5178Y, HL60 | Low micromolar cytotoxicity | nih.gov |
| Furoxan derivatives of chromone | Compound 15a | HepG2, MCF-7, HCT-116, B16, K562 | Potent antiproliferative activity | nih.gov |
| 4H-Chromone based compounds | Phenylhydrazones, pyrazolecarboxylates, pyrazolylmethanones | A549, HeLa, DU145 | Promising anti-proliferative activity | researchgate.net |
A primary mechanism through which chromanone derivatives exert their anticancer effects is the induction of programmed cell death, including apoptosis and autophagy.
Several studies have shown that chromanone derivatives can trigger apoptosis in cancer cells. For example, certain 3-benzylidene chroman-4-one analogs were found to increase the sub-G0/G1 cell cycle populations and total apoptosis in MCF-7 cells. tandfonline.com Similarly, a series of furoxan derivatives of chromone, particularly compound 15a, induced apoptosis in K562 cells through mitochondria-related pathways. nih.govtandfonline.com This was accompanied by an increased expression of pro-apoptotic proteins like Bax and Bad. nih.govtandfonline.com
The induction of apoptosis by chromanone derivatives can be mediated through both endogenous and exogenous pathways. nih.govtandfonline.com Some derivatives have been shown to enhance the formation of reactive oxygen species (ROS), which in turn triggers apoptotic cell death. tandfonline.com For instance, a novel chromone-based compound (compound 8) was found to trigger apoptotic cell death in colorectal cancer cells, which was associated with enhanced ROS formation. tandfonline.com
In addition to apoptosis, some chromanone derivatives can modulate autophagy. Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. researchgate.net The aforementioned compound 8 was shown to modulate the autophagic machinery in colon cancer cells, suggesting a complex interplay between apoptosis and autophagy in response to treatment with chromanone derivatives. tandfonline.comresearchgate.net Another study on flavanone (B1672756)/chromanone derivatives in colorectal cancer cells suggested that oxidative stress induced by these compounds could contribute to the activation of both autophagic and apoptotic responses. nih.gov
The table below details the effects of various chromanone derivatives on apoptosis and autophagy in cancer cells.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Apoptosis/Autophagy Mechanism | Reference(s) |
| 3-Benzylidene chroman-4-ones | Various analogs | MCF-7 | Increased sub-G0/G1 population and total apoptosis | tandfonline.com |
| Furoxan derivatives of chromone | Compound 15a | K562 | Induction of apoptosis via mitochondria-related pathways; increased Bax and Bad expression | nih.govtandfonline.com |
| Chromone-based compounds | Compound 8 | Colorectal cancer cells | Triggered apoptotic cell death, enhanced ROS formation, modulated autophagic machinery | tandfonline.comresearchgate.net |
| Flavanone/chromanone derivatives | Six derivatives | Colorectal cancer cells | Oxidative stress-induced apoptosis and autophagy | nih.gov |
The induction of oxidative stress is a key mechanism underlying the anticancer activity of many chromanone derivatives. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.govsuny.edu
Several studies have demonstrated that chromanone derivatives can induce the generation of ROS in cancer cells, leading to cellular damage and death. nih.govmdpi.com For example, a study on flavanone/chromanone derivatives in colorectal cancer cells revealed that their cytotoxic activity was linked to strong pro-oxidant properties, including increased intracellular ROS levels and decreased glutathione (B108866) (GSH) concentrations. nih.govmdpi.com The generation of oxidative stress by these compounds was found to contribute to the induction of apoptosis and autophagy. nih.gov
The pro-oxidant activity of chromanone derivatives can be influenced by their chemical structure. Structural modifications, such as the introduction of certain functional groups, can enhance their ability to generate ROS. mdpi.com The presence of π double bonds in the structure of some derivatives is thought to contribute to their pro-oxidant properties by making them susceptible to fragmentation and ideal substrates for free radical reactions. mdpi.com
Furthermore, some anticancer drugs, in general, are known to induce oxidative stress, which can be a primary trigger for their therapeutic effects. nih.gov This induction of ROS can lead to various cellular responses, including apoptosis, cell cycle arrest, and DNA damage. nih.gov
The following table summarizes the role of oxidative stress in the anticancer activity of chromanone derivatives.
| Compound Class | Cancer Cell Line(s) | Mechanism of Oxidative Stress | Consequence of Oxidative Stress | Reference(s) |
| Flavanone/chromanone derivatives | Colorectal cancer cells | Increased intracellular ROS levels, decreased GSH concentrations | Induction of apoptosis and autophagy, significant DNA damage | nih.govmdpi.com |
| Chromone-based compounds | Colorectal cancer cells | Enhanced formation of ROS | Triggered apoptotic cell death, modulation of autophagy | tandfonline.com |
| Chalcone derivatives | HepG2 cells | Induction of a large amount of ROS production | Pro-apoptotic effects | frontiersin.org |
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). mdpi.com Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common feature in many cancers, allowing cancer cells to evade apoptosis. mdpi.com
Several chromone and chromanone derivatives have been shown to exert their anticancer effects by modulating the expression or activity of Bcl-2 family proteins. For instance, a study on a chromone derivative (compound I) in rats with induced hepatocellular carcinoma showed that it re-established the normal balance between the anti-apoptotic Bcl-2 protein and the pro-apoptotic BAX protein. researchgate.net
Furthermore, a series of quercetagetin (B192229) derivatives, which share a similar flavonoid backbone with some chromanones, were found to suppress the expression of Bcl-2 and Mcl-1 in leukemia cells. mdpi.com One derivative, compound 2a, was identified as a potential inhibitor that effectively downregulates these anti-apoptotic proteins. mdpi.com
The mycotoxin fusarochromanone (B1674293) (FC101) was found to inhibit the protein expression of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, while inducing the expression of the pro-apoptotic protein BAD in COS7 and HEK293 cells. plos.org This shift in the balance of Bcl-2 family proteins leads to the activation of caspases and subsequent apoptosis. plos.org Similarly, HM-chromanone, isolated from Portulaca oleracea, was shown to affect the expression of Bax and Bcl-2 in high glucose-treated pancreatic β-cells. researchgate.net
The table below highlights the interaction of chromanone and related derivatives with Bcl-2 family proteins.
| Compound/Derivative | Cell Line/Model | Effect on Bcl-2 Family Proteins | Reference(s) |
| Chromone derivative (compound I) | Rats with hepatocellular carcinoma | Re-established the balance between Bcl-2 and BAX | researchgate.net |
| Quercetagetin derivative (2a) | Leukemia cells (K562) | Suppressed the expression of Bcl-2 and Mcl-1 | mdpi.com |
| Fusarochromanone (FC101) | COS7 and HEK293 cells | Inhibited expression of Bcl-2, Bcl-xL, and Mcl-1; induced expression of BAD | plos.org |
| HM-chromanone | INS-1 pancreatic β-cells | Modulated expression of Bax and Bcl-2 | researchgate.net |
Chromanone derivatives can also exert their anticancer effects by causing DNA damage and disrupting the normal progression of the cell cycle. mdpi.comnih.gov The ability of these compounds to interfere with DNA integrity and cell division can ultimately lead to cell death. nih.gov
A study on flavanone/chromanone derivatives in colorectal cancer cells indicated that their DNA-damaging potential is one of the mechanisms underlying their anticancer activity. mdpi.com The genotoxic activity of these derivatives can occur through direct interaction with DNA or indirectly by inhibiting enzymes involved in DNA repair. mdpi.com Similarly, a benzochromene derivative was shown to bind to calf thymus DNA, suggesting a potential mechanism for its cytotoxic effects. nih.gov
In addition to causing DNA damage, chromanone derivatives can induce cell cycle arrest at various phases. For example, a series of furoxan derivatives of chromone, particularly compound 15a, caused S-phase cell cycle arrest in K562 cells in a concentration-dependent manner. nih.govtandfonline.com Another study on a novel chromone-based compound (compound 8) found that it induced cell cycle arrest in colorectal cancer cells. tandfonline.com
The mycotoxin fusarochromanone (FC101) was shown to induce G1 cell cycle arrest in COS7 and HEK293 cells. plos.org This was accompanied by the downregulation of key cell cycle proteins such as cyclin D1, CDK4, and CDK6, and the upregulation of CDK inhibitors like p21Cip1 and p27Kip1. plos.org Furthermore, a benzochromene derivative was found to induce sub-G1 cell cycle arrest in human leukemic K562 cells. nih.gov
The table below summarizes the effects of chromanone derivatives on DNA damage and the cell cycle.
| Compound Class/Derivative | Cancer Cell Line(s) | Effect on DNA Damage | Effect on Cell Cycle | Reference(s) |
| Flavanone/chromanone derivatives | Colorectal cancer cells | DNA-damaging potential | Not specified | mdpi.com |
| Furoxan derivatives of chromone | K562 cells | Not specified | S-phase arrest | nih.govtandfonline.com |
| Chromone-based compound (8) | Colorectal cancer cells | Not specified | Cell cycle arrest | tandfonline.com |
| Fusarochromanone (FC101) | COS7 and HEK293 cells | Not specified | G1 arrest | plos.org |
| Benzochromene derivative | K562 cells | Binds to DNA | Sub-G1 arrest | nih.gov |
Antimicrobial Efficacy and Mechanisms
Chromanone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.gov The antimicrobial potential of these compounds is often attributed to substitutions at different positions on the chromanone scaffold. nih.gov
Substitutions at C-2, 3, 4, 6, and 7 of the chromanone ring have been shown to yield efficient antibacterial and antifungal compounds with a broad spectrum of activity. nih.gov For example, 3-benzylidene-4-chromanone (B8775485) derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In contrast, 3-azolyl-4-chromanone phenyl hydrazones have shown antifungal potential against pathogens such as Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum. nih.gov
A series of novel 4-chromanone (B43037) derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties displayed moderate to good antibacterial activities against Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicolaby. tandfonline.com One compound in this series, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide (6f), showed superior inhibition rates against these bacteria compared to commercial standards. tandfonline.com
Furthermore, chromone-3-carbonitriles have exhibited good antifungal activity, with four such compounds showing minimum inhibitory concentrations ranging from 5 to 50 µg/mL and significantly inhibiting biofilm formation by C. albicans. nih.gov The most active of these, 6-bromochromone-3-carbonitrile, was found to downregulate the expression of genes related to hypha formation and biofilm development. nih.govresearchgate.net
The mechanisms by which chromene and chromanone derivatives exert their antimicrobial effects are varied and can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which hampers DNA replication and cell division. ijpsjournal.com They can also disrupt bacterial membranes, leading to cell lysis and death. ijpsjournal.com
The following table provides an overview of the antimicrobial activities of selected chromanone derivatives.
| Compound Class | Specific Derivative(s) | Target Organism(s) | Observed Effect | Reference(s) |
| 3-Benzylidene-4-chromanone derivatives | Not specified | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | nih.gov |
| 3-Azolyl-4-chromanone phenyl hydrazones | Not specified | C. albicans, S. cerevisiae, A. niger, M. gypseum | Antifungal potential | nih.gov |
| 4-Chromanone-derived compounds | 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide (6f) | Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzicolaby | Good antibacterial activity | tandfonline.com |
| Chromone-3-carbonitriles | 6-bromochromone-3-carbonitrile | Candida species | Good antifungal and antibiofilm activity | nih.govresearchgate.net |
Antibacterial Activity (e.g., against Gram-positive pathogens like MRSA)
The chromanone scaffold, particularly when substituted with hydroxyl and hydrophobic groups, has demonstrated potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org Structure-activity relationship (SAR) analyses of 4-chromanone derivatives have revealed that substitutions at the C-5 and C-7 positions with hydroxy groups enhance antibacterial efficacy. nih.govacs.org The presence of a halogen, such as bromine, is a common strategy to increase the potency of antimicrobial agents. nih.gov Bromophenols, for instance, have shown significant activity against S. aureus and MRSA. nih.gov Therefore, the 5-bromo substitution on the chromanone ring of the title compound is anticipated to be a key feature for strong antibacterial action.
Table 1: Antibacterial Activity of Analogous 4-Chromanone Derivatives
Compound Substitution Pattern Target Organism MIC (μg/mL) Source 5,7-dihydroxy-2-(n-hexyl)-4-chromanone 5-OH, 7-OH, 2-hexyl MRSA 3.13 nih.gov 5,7-dihydroxy-2-(n-octyl)-4-chromanone 5-OH, 7-OH, 2-octyl MRSA 3.13 nih.gov 5,7-dihydroxy-2-(2,6-dimethyl-5-heptenyl)-4-chromanone 5-OH, 7-OH, 2-(branched heptenyl) MRSA 3.13 nih.gov 3-bromo-2,6-dihydroxyacetophenone Bromophenol derivative MRSA -
A primary mechanism by which many antibacterial compounds, including flavonoids like chromanones, exert their effect is through the disruption of the bacterial cell membrane. nih.gov Mode of action studies on bioactive 4-chromanone derivatives have confirmed that these compounds can dissipate the bacterial membrane potential. nih.govacs.org This disruption compromises the integrity of the membrane, leading to a loss of essential cellular functions and ultimately, cell death. Brominated compounds are known to be hydrophobic and can accumulate in the plasma membranes of bacteria, potentially disturbing their structure and function. uj.edu.pl This suggests that 5-Bromo-4-carboxymethyl-2-chromanone likely targets and disrupts the membrane potential of susceptible bacteria.
The dissipation of the bacterial membrane potential directly leads to the inhibition of critical cellular processes, including macromolecular biosynthesis. nih.govacs.org With the cell membrane compromised, the synthesis of DNA, RNA, and proteins is halted. Further investigations into the mechanisms of 4-chromanone analogs have revealed that they can also inhibit essential enzymes like DNA topoisomerase IV, indicating a complex and multi-faceted mechanism of action. nih.govacs.org
Antifungal Properties
The chromone and chromanone frameworks are well-documented as possessing significant antifungal activity, particularly against various Candida species. semanticscholar.orgresearchgate.net Studies have shown that brominated chromone derivatives can be particularly effective. For example, among a series of tested compounds, 6-bromochromone-3-carbonitrile was identified as a highly active agent against Candida albicans. researchgate.net The mechanism of action for related chromanone derivatives is thought to involve the disruption of the fungal plasma membrane. semanticscholar.org The fungicidal activity of (E)-benzylidene-chroman-4-one against all tested Candida strains further supports the potential of the chromanone core as an antifungal agent. semanticscholar.org
Table 2: Antifungal Activity of Analogous Chromone/Chromanone Derivatives
Compound Target Organism MIC (μg/mL) Source 6-bromochromone-3-carbonitrile Candida albicans 5 - 50 cabidigitallibrary.org 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde Candida albicans 7.8 [19, 29] (E)-benzylidene-chroman-4-one Candida spp. 62.5 - 1000
Antiviral Potentials
Chromone derivatives are recognized for a broad spectrum of biological activities, including antiviral effects against a range of viruses. nih.govresearchgate.netcabidigitallibrary.org The chromone scaffold is a key component in many molecules with medicinal applications. researchgate.net Natural chromone alkaloids, such as schumannificine, have demonstrated notable activity against HIV. nih.gov Furthermore, computational studies have highlighted chromone derivatives as potential inhibitors of SARS-CoV-2, suggesting a promising role in combating viral infections. biointerfaceresearch.com Given the established antiviral profile of the chromone core, this compound represents a candidate with potential for development as an antiviral agent. researchgate.net
Antitubercular and Antimalarial Activities
The chromanone scaffold has been successfully exploited in the development of agents targeting major global health threats like tuberculosis and malaria.
Antitubercular Activity: Several series of chromanone derivatives have been synthesized and shown to inhibit the growth of Mycobacterium tuberculosis H37Rv. nih.govnih.govrsc.org Notably, spirooxindolopyrrolidine-integrated chromanones bearing halogen substitutions exhibit significant antitubercular activity, with some fluorinated analogs showing potent activity at MIC values as low as 0.39 µg/mL. nih.govrsc.org This underscores the potential importance of the 5-bromo substituent in the target compound for anti-TB activity.
Antimalarial Activity: Chromone derivatives have been identified as a potential new class of antimalarial agents. researchgate.net Natural chromanone acids, isolated from Calophyllum species, have demonstrated moderate to high activity against the drug-resistant K1 strain of Plasmodium falciparum. unair.ac.idajchem-a.comajchem-a.com Specifically, caloteysmannic acid, a chromanone acid, exhibited an IC50 value of 2.16 µg/mL against P. falciparum. unair.ac.idajchem-a.com The presence of the carboxymethyl group (a carboxylic acid moiety) in this compound suggests it may share this antimalarial potential.
Table 3: Antitubercular and Antimalarial Activity of Analogous Chromanone Derivatives
Compound Type Activity Target Organism Potency (MIC or IC50) Source Halogen-substituted spiro-chromanone Antitubercular M. tuberculosis H37Rv 0.39 µg/mL [2, 4] 3-benzylidene-4-chromanones Antitubercular M. tuberculosis H37Rv < 1 µg/mL researchgate.net Caloteysmannic acid Antimalarial P. falciparum 3D7 2.16 µg/mL [6, 7] Chromone derivative (compound 15) Antimalarial P. falciparum K1 0.95 µM nih.gov
Antileishmanial Properties
Leishmaniasis remains a neglected tropical disease, and the development of new treatments is a global health priority. The chromone scaffold has emerged as a privileged core for the design of novel antileishmanial agents. nih.gov A review of chromone-like compounds highlights their potential in future treatments against various Leishmania species. nih.gov Research into related heterocyclic systems, such as 2-substituted quinolines, has also yielded compounds with potent antileishmanial activity, capable of significantly reducing parasite burden in animal models. nih.gov This body of evidence suggests that the chromanone framework of this compound is a promising starting point for developing new drugs to combat leishmaniasis.
Table of Mentioned Compounds
Compound Name This compound 5,7-dihydroxy-2-(n-hexyl)-4-chromanone 5,7-dihydroxy-2-(n-octyl)-4-chromanone 5,7-dihydroxy-2-(2,6-dimethyl-5-heptenyl)-4-chromanone 3-bromo-2,6-dihydroxyacetophenone 6-bromochromone-3-carbonitrile 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde (E)-benzylidene-chroman-4-one schumannificine caloteysmannic acid
Antioxidant Activity and Oxidative Stress Mitigation
Chromanone derivatives are recognized for their antioxidant potential, which is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov The antioxidant capacity of these compounds is significantly influenced by the substitution pattern on the chromanone ring. For instance, the presence of hydroxyl groups, particularly at the C-5 and C-7 positions, is known to enhance antioxidant activity. While this compound lacks a hydroxyl group, the electronic effects of the bromo and carboxymethyl substituents at the C-5 and C-4 positions, respectively, may modulate its radical scavenging properties.
Anti-inflammatory Response Modulation
The chromanone scaffold is a well-established anti-inflammatory pharmacophore. nih.gov The anti-inflammatory effects of chromanone derivatives are often mediated through the inhibition of key inflammatory mediators and signaling pathways. For example, certain synthetic hydrangenol (B20845) derivatives containing the 4H-1-benzopyran-4-one moiety have demonstrated potent anti-inflammatory activity by downregulating the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These effects are often linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Furthermore, compounds with structural similarities, such as 3-Bromo-4,5-dihydroxybenzaldehyde, have been shown to alleviate inflammatory responses by suppressing the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and inhibiting the phosphorylation of key signaling molecules such as NF-κB and STAT1. nih.gov The presence of a bromine atom on the aromatic ring of this compound suggests that it could potentially exhibit anti-inflammatory properties, though its specific efficacy would be dependent on its interaction with inflammatory targets.
Neurological and Central Nervous System Activities
Chromanone and chromone derivatives have emerged as promising scaffolds for the development of therapeutic agents for neurodegenerative diseases. nih.gov Their neuroprotective effects are often attributed to their ability to target multiple pathological pathways, including enzymatic inhibition. nih.gov
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)
Monoamine oxidases (MAOs) are key enzymes in the catabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov Several chromone and chromanone derivatives have been identified as potent and selective MAO inhibitors. For instance, 5-hydroxy-2-methyl-chroman-4-one has been isolated as a selective inhibitor of MAO-B with an IC50 value of 3.23 µM. nih.gov This inhibition was found to be reversible and competitive. nih.gov
Structure-activity relationship studies on chromone derivatives have indicated that substitutions on the chromone ring can significantly influence MAO-B inhibitory activity. nih.gov The presence and position of a bromine atom have been shown to be effective in enhancing MAO inhibition in some series of compounds. nih.gov This suggests that this compound could potentially act as an MAO-B inhibitor, a hypothesis that warrants experimental validation.
Table 1: MAO Inhibitory Activity of a Representative Chromanone Derivative
| Compound | Target | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | - |
| MAO-B | 3.23 | Reversible, Competitive |
Data sourced from a study on endogenous lichen fungi. nih.gov
Cholinesterase Inhibition
Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic approach for Alzheimer's disease. The chromone scaffold has been explored for the development of AChE inhibitors. nih.gov While specific data for this compound is not available, related chromone derivatives have demonstrated potent AChE inhibitory activity. nih.gov The inhibitory potential is influenced by the nature and position of substituents on the chromone core.
Implications for Neurodegenerative Diseases
The potential multi-target activity of the chromanone scaffold, including antioxidant, anti-inflammatory, and enzyme inhibitory actions, positions it as a promising framework for the design of therapeutics for complex neurodegenerative diseases. nih.gov A compound like this compound, by potentially modulating oxidative stress, neuroinflammation, and key enzymatic activities like MAO and cholinesterase, could contribute to neuroprotective effects. However, comprehensive studies are required to elucidate its specific mechanisms and therapeutic potential in the context of neurodegeneration.
Modulation of Sirtuin Activity (e.g., SIRT2, SIRT6)
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes, and their modulation is a target for age-related diseases, including neurodegenerative disorders. nih.gov Research has shown that certain substituted chroman-4-one derivatives can act as selective inhibitors of SIRT2. nih.gov Structure-activity relationship studies have indicated that substitutions at the C-2, C-6, and C-8 positions are important for potent SIRT2 inhibition, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. nih.gov
Given that this compound has a bromo-substituent at the C-5 position, its potential to inhibit SIRT2 would need to be experimentally determined. Additionally, small molecules have been developed to activate other sirtuins, such as SIRT6, though these activators belong to a different chemical class, the pyrrolo[1,2-a]quinoxalines. nih.gov The ability of the chromanone scaffold to interact with and modulate sirtuin activity remains an area for further investigation.
Table 2: SIRT2 Inhibitory Activity of a Representative Chroman-4-one Derivative
| Compound | Target | IC50 (µM) |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 |
Data highlights the potential of substituted chromanones as SIRT2 inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Chromanones
The therapeutic potential of the chromanone scaffold is deeply intertwined with the chemical nature and substitution pattern of its core structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to decipher how specific structural modifications influence a compound's biological activity. By systematically altering substituents on the chromanone ring system, researchers can optimize potency, selectivity, and pharmacokinetic properties. The following sections explore the specific impact of various substitutions on the biological profile of chromanone derivatives, with a focus on the structural elements present in this compound.
Influence of Halogenation (e.g., bromo substitution at C-5) on Biological Activity
Halogenation is a common and effective strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. The introduction of a bromine atom, particularly on the aromatic A-ring of the chromanone scaffold, can significantly influence biological activity.
Research into chromone derivatives has identified the substituent at the C-5 position as important for biological interactions. For instance, a study on inhibitors of the breast cancer resistance protein ABCG2 found that a 4-bromobenzyloxy substituent at position 5 was a key feature for potent inhibition of both mitoxantrone (B413) efflux and basal ATPase activity. nih.gov This highlights the strategic importance of substitution at this specific position.
Impact of Carboxymethyl Substitution (e.g., at C-4) on Target Interaction
The C-4 position of the chromanone scaffold is part of the pyrone ring and is adjacent to the critical ketone group. Modification at this position can introduce new interaction points with a biological target. A carboxymethyl group (-CH₂COOH) is a polar, acidic moiety capable of acting as both a hydrogen bond donor and acceptor, and can also participate in ionic interactions when deprotonated.
The introduction of such a group can significantly impact how the molecule binds to a protein. The carboxylic acid function can form strong hydrogen bonds or salt bridges with basic amino acid residues like lysine (B10760008) or arginine in a receptor's binding pocket. Furthermore, the presence of a carboxymethyl group can increase the water solubility of a compound, which can influence its pharmacokinetic profile. nih.gov
SAR studies on 4-chromanones have revealed that substituents at the C-4 position play an important role in defining biological activity. For example, in the pursuit of antituberculosis agents, small and polar functionalities at the C-4 position, particularly hydrogen bond donor groups, were found to be crucial for activity. acs.org However, the influence of C-4 substitution is highly target-dependent. In a study on SIRT2 inhibitors, the reduction of the C-4 ketone to a hydroxyl group resulted in a dramatic decrease in activity, indicating that the carbonyl group itself was an essential feature for binding to that specific enzyme. acs.org The placement of a carboxymethyl group at the C-4 carbon introduces a flexible side chain with a potent interaction group, offering a different mechanism for target engagement compared to modifications of the C-4 ketone itself.
Role of Stereochemistry and Conformational Preferences
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. longdom.org Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. patsnap.com This differentiation can lead to significant differences in potency, efficacy, and even toxicity between isomers. patsnap.comnih.gov
In the case of this compound, the carbon atom at the C-4 position is a chiral center. This means the compound can exist as a pair of enantiomers, the (R)- and (S)-forms. These two molecules are non-superimposable mirror images of each other and must fit into a biological target's binding site, much like a key fits into a lock. patsnap.com It is common for one enantiomer to have a much higher affinity for the target, leading to it being responsible for the desired therapeutic effect, while the other enantiomer may be less active or even inactive. nih.gov
Molecular modeling and experimental studies on other chiral compounds have consistently demonstrated the pivotal role of stereochemistry. For instance, investigations into the isomers of 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target interaction was at play. nih.govnih.gov The conformational preference of the dihydropyran ring in the chromanone structure also dictates the spatial orientation of the substituents. mst.edumst.edu The specific 3D shape adopted by the (R)- and (S)-enantiomers of this compound would determine how effectively the C-5 bromo and C-4 carboxymethyl groups can interact with their respective binding pockets within a target protein.
Importance of Aromatic and Pyrone Ring Substituents for Efficacy and Selectivity
Aromatic Ring (Ring A): The position, number, and electronic nature of substituents on the benzene (B151609) ring are critical. As discussed, electron-withdrawing groups can enhance activity against certain targets. acs.org Studies have shown that disubstitution on the aromatic ring, such as at the C-6 and C-8 positions, can be favorable. acs.org Other work has highlighted the importance of hydroxyl groups at the C-5 and C-7 positions for enhancing antibacterial activity. acs.org This indicates that different substitution patterns on the aromatic ring can be exploited to tune the activity and selectivity for various targets.
Pyrone Ring (Ring B): Substituents on the pyrone ring also have a profound impact. The C-2 position is frequently substituted, and the nature of this substituent is a key determinant of activity. For SIRT2 inhibition, the length of an alkyl chain at C-2 was found to be important, with a pentyl group being optimal, while bulky aromatic groups diminished the effect. acs.org In contrast, for antibacterial activity, 2-alkyl hydrophobic substituents were generally favored over 2-aryl groups. acs.org The C-4 carbonyl group is often considered an essential feature, acting as a critical hydrogen bond acceptor. Its removal or modification can lead to a complete loss of activity for some targets. acs.org
Data Tables
Table 1: Influence of Substitution Pattern on Chromanone Activity
| Position | Substituent Type | General Effect on Biological Activity | Reference(s) |
|---|---|---|---|
| Aromatic Ring | Unsubstituted | Often results in loss of activity. | acs.org |
| C-5 | Bromo-containing group | Important for inhibition of ABCG2. | nih.gov |
| C-5, C-7 | Hydroxyl groups | Enhanced antibacterial activity. | acs.org |
| C-6 | Bromo (vs. Chloro) | Tolerated and maintained high potency for SIRT2 inhibition. | acs.org |
| C-6, C-8 | Electron-withdrawing groups | Favorable for SIRT2 inhibition. | acs.org |
| Pyrone Ring | |||
| C-2 | Alkyl (hydrophobic) | Favorable for antibacterial and antituberculosis activity. Optimal length is target-dependent. | acs.orgacs.org |
| C-2 | Bulky/Aromatic groups | Diminished inhibitory effect against SIRT2. | acs.org |
| C-4 | Carbonyl (C=O) | Essential for SIRT2 inhibition; acts as H-bond acceptor. | acs.orgacs.org |
| C-4 | Polar, H-bond donors | Important for antituberculosis activity. | acs.org |
In Silico Investigations and Quantum Chemical Analyses
Computational Chemistry Approaches for Chromanone Systems
Computational chemistry serves as a powerful tool for investigating the intrinsic properties of chromanone derivatives. These theoretical methods allow for the detailed examination of molecular geometries, electronic structures, and vibrational frequencies, offering a level of detail that can be challenging to obtain through experimental means alone.
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, widely applied to study the properties of chromone (B188151) and chromanone derivatives. nih.govresearchgate.net This method is used to investigate molecular geometries, vibrational spectra, electronic properties, and molecular electrostatic potentials. researchgate.netd-nb.info DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict structural parameters and other properties for bromo-substituted organic compounds. nih.govresearchgate.net
Key parameters derived from DFT calculations help in understanding a molecule's stability and reactivity. tci-thaijo.org For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is crucial for confirming the bioactive nature of derivatives. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, providing information about the chemical reactivity of the molecule and helping to describe intermolecular interactions. researchgate.netd-nb.info The reactivity of the chromone system is largely determined by the presence and position of substituents on its core structure. d-nb.info
Table 1: Parameters Typically Investigated Using DFT for Chromanone Systems
| Parameter | Description | Significance |
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths and angles, forming the basis for other calculations. nih.gov |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Aids in the interpretation of experimental spectroscopic data. d-nb.inforesearchgate.net |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical reactivity and kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. d-nb.infotci-thaijo.org |
| Global Reactivity Descriptors | Includes ionization potential, electron affinity, chemical hardness, and electrophilicity index. | Quantifies the overall reactivity and biological activity of the molecule. researchgate.nettci-thaijo.org |
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the nature of atomic and intermolecular interactions directly from the electron density. d-nb.infoarxiv.org This approach defines atoms and the bonds between them based on the topology of the electron density (ρ). amercrystalassn.org QTAIM analysis involves locating bond critical points (BCPs) between interacting atoms and analyzing the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ). d-nb.info
This analysis is beneficial for understanding bonding characteristics within the chromanone scaffold. d-nb.info For example, QTAIM can elucidate the nature of π-bond interactions within the aromatic regions of the molecule. researchgate.netd-nb.info The theory provides a quantum mechanical basis for fundamental chemical concepts, including the definition of atoms within a molecule and the characterization of chemical bonds. amercrystalassn.org
Table 2: Key Parameters in QTAIM Analysis
| Parameter | Symbol | Description | Interpretation |
| Electron Density at BCP | ρ(r) | The magnitude of the electron density at a bond critical point. | Higher values indicate stronger covalent character. |
| Laplacian of Electron Density | ∇²ρ(r) | The second derivative of the electron density at the BCP. | Negative values signify shared-shell (covalent) interactions, while positive values indicate closed-shell (ionic, hydrogen bond, van der Waals) interactions. d-nb.info |
| Ellipticity | ε | A measure of the anisotropy of electron density at the BCP. | High ellipticity values in aromatic rings point toward significant π-bond character. d-nb.info |
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting how a compound like "5-Bromo-4-carboxymethyl-2-chromanone" might interact with a biological target.
Molecular docking simulations are employed to evaluate the binding efficiency of compounds within the active site of a target protein. nih.gov The primary goals are to predict the binding conformation (mode) and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score (in kcal/mol). jmbfs.orgnih.gov A more negative binding energy value typically indicates a more potent inhibitor. nih.gov
Studies on various chromone and chromanone derivatives have demonstrated their potential to bind to a range of biological targets. For example, docking studies of 3-formyl chromone derivatives against the insulin-degrading enzyme (IDE) showed strong binding affinities, with one derivative exhibiting a binding energy of -8.5 kcal/mol. nih.gov Similarly, certain 4-chromanone (B43037) derivatives have been evaluated for their binding affinity to the µ-opioid receptor, with docking scores indicating strong potential interactions. jmbfs.orgjmbfs.org These computational methods are crucial for screening libraries of compounds and prioritizing candidates for further experimental testing. columbia.edu
Table 3: Example Binding Affinities of Chromone/Chromanone Derivatives with Protein Targets
| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |
| 4H-Chromone-tetrahydropyrimidine derivative | Bcr-Abl Oncogene | -10.10 | nih.gov |
| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | nih.gov |
| Spiroquinoxalinopyrrolidine chromanone hybrid | Acetylcholinesterase (AChE) | -10.5 | nih.gov |
| Spiroquinoxalinopyrrolidine chromanone hybrid | Butyrylcholinesterase (BChE) | -11.6 | nih.gov |
| 5-Bromoindole hydrazone derivative | VEGFR Tyrosine Kinase | -8.76 | d-nb.info |
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-bonding interactions that stabilize the ligand-protein complex. nih.gov These interactions are crucial for a molecule's biological function. nih.gov Common interactions identified include hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions. d-nb.info
For instance, the docking of a 5-bromoindole derivative with VEGFR tyrosine kinase revealed a key hydrogen bond with the amino acid residue Asp1046 and several pi-alkyl interactions with residues such as Val848, Leu889, and Leu1035. d-nb.info Similarly, analysis of antibacterial rhodanine derivatives identified hydrogen bonds with key residues like Tyr157 and Ser228 in the E. coli MurB enzyme active site. mdpi.com Identifying these interactions helps to understand the structure-activity relationship (SAR) and guides the design of new derivatives with improved potency and selectivity.
Table 4: Common Intermolecular Interactions Identified via Molecular Docking
| Interaction Type | Description | Example Residues |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. | Asp, Ser, Tyr, Lys d-nb.infomdpi.com |
| Pi-Alkyl Interaction | A non-covalent interaction between a π system (e.g., an aromatic ring) and an alkyl group. | Leu, Val, Ala, Ile d-nb.info |
| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. | Leucine, Isoleucine, Valine |
| Ionic Interaction | An electrostatic attraction between oppositely charged ions. | Aspartate, Glutamate (B1630785), Lysine (B10760008), Arginine |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. nih.govmatlantis.com MD simulations are performed to investigate the stability of the predicted ligand-protein complex and to understand the conformational changes that may occur upon binding. nih.govnih.gov
The stability of the complex during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., between 0.2 and 0.5 nm) suggests that the ligand remains securely bound in the active site. nih.gov Further analyses, such as Root Mean Square Fluctuation (RMSF), can reveal the flexibility of different parts of the protein. nih.gov These simulations provide a more realistic and detailed understanding of the binding event, complementing the insights gained from molecular docking. nih.govnih.gov
Table 5: Key Analyses Performed in Molecular Dynamics Simulations
| Analysis | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the protein or ligand over time, relative to a reference structure. | Indicates the stability of the protein structure and the ligand's binding pose. nih.govnih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding and protein function. nih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate conformational changes (e.g., opening or closing of the active site). researchgate.net |
| Binding Free Energy Calculation (e.g., MM/PBSA) | An end-state method to estimate the free energy of binding of a ligand to a protein. | Provides a more rigorous estimation of binding affinity compared to docking scores. nih.gov |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby guiding drug discovery and development efforts.
For a QSAR study to be conducted, a dataset of structurally related compounds with experimentally determined biological activities is required. Statistical methods are then employed to derive a model that quantitatively describes the influence of various molecular descriptors—such as steric, electronic, and hydrophobic properties—on the observed activity.
Despite the existence of QSAR studies on other classes of chromane and benzopyran derivatives, which have shown promise in identifying compounds with potential antiplasmodial activity, no such models have been developed specifically for this compound or a closely related series of analogues. The absence of such a dedicated study means there are currently no predictive models to estimate the biological activities of new derivatives of this compound based on their structural features.
Theoretical Justification of Regioselectivity and Reaction Mechanisms
Quantum chemical calculations are a powerful tool for elucidating the underlying principles that govern chemical reactions. These theoretical investigations can provide detailed insights into reaction mechanisms, transition states, and the factors controlling regioselectivity—the preference for one direction of bond making or breaking over all other possibilities.
In the context of this compound, theoretical studies could, for instance, illuminate the reactivity of different positions on the chromanone scaffold. Such calculations could predict the most likely sites for nucleophilic or electrophilic attack, explain the stereochemical outcomes of reactions, and provide energetic profiling of reaction pathways. This understanding is crucial for the rational design of synthetic routes to novel derivatives.
However, a thorough review of published research reveals a lack of specific quantum chemical analyses performed on this compound. While mechanisms for related compounds like 2-coumaranones in chemiluminescent reactions have been explored through computational chemistry, these findings cannot be directly extrapolated to predict the specific behavior of the bromo-substituted chromanone . Therefore, the theoretical justification for its regioselectivity and the precise mechanisms of its potential reactions remain an unaddressed area of research.
Spectroscopic and Crystallographic Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromo-4-carboxymethyl-2-chromanone, ¹H NMR would reveal the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. Key expected signals would include those for the aromatic protons on the chromanone ring, the methylene (B1212753) protons of the carboxymethyl group, and the protons on the heterocyclic ring.
¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms, including the carbonyl carbon of the lactone, the carbons of the aromatic ring, the methylene carbon, and the carboxylic acid carbon. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the carboxymethyl group and the chromanone scaffold at the C4 position.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C2-H₂ | ||
| C3-H₂ | ||
| C4-H | ||
| C5 | No Proton | |
| C6-H | ||
| C7-H | ||
| C8-H | ||
| C9 | No Proton | |
| C10 | No Proton | |
| C=O (Lactone) | No Proton | |
| CH₂ (Carboxymethyl) | ||
| COOH |
Note: This table is for illustrative purposes only, as experimental data is not available.
Mass Spectrometry Techniques for Compound Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula, C₁₁H₉BrO₄. The presence of bromine would be readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity (M and M+2). youtube.com
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. researchgate.net It would confirm the planarity of the benzene (B151609) ring, the conformation of the dihydropyranone ring (which is often a half-chair in similar structures), and the spatial orientation of the bromo and carboxymethyl substituents. nih.gov This data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | |
| Space Group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z |
Note: This table is for illustrative purposes only, as experimental data is not available.
UV-Vis and Infrared Spectroscopy for Electronic and Vibrational Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to characterize chromophores. Chromanones typically exhibit absorption bands corresponding to π→π* transitions of the aromatic ring and n→π* transitions of the carbonyl group. researchgate.net The positions of the bromine and carboxymethyl substituents on the aromatic ring would be expected to cause shifts in the absorption maxima (λ_max) compared to the unsubstituted chromanone.
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the C=O stretching of the lactone, the C=O and O-H stretching of the carboxylic acid group, C-O stretching, C-Br stretching, and aromatic C=C and C-H stretching vibrations. nih.gov
Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Determination
If this compound is chiral, which would be the case if the C4 position is a stereocenter, chiroptical techniques like Electronic Circular Dichroism (ECD) would be necessary to determine its absolute configuration. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the true stereochemistry could be assigned. This has been a valuable tool for assigning the absolute configuration of other natural and synthetic chromanones. psu.edu
Advanced Perspectives in Chemical Biology and Therapeutic Design
Chromanones as Lead Compounds for Drug Discovery
The chroman-4-one scaffold is a foundational structure in a vast number of natural and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govrsc.org Natural products containing this moiety have long been a source for drug discovery, offering chemical diversity that inspires the development of new medicines. nih.govacs.org Synthetic chromanone analogues have demonstrated activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. nih.govresearchgate.net
The versatility of the chromanone framework allows for substitutions at various positions, which significantly influences its biological activity. nih.govnih.gov For instance, modifications at the C-2, C-3, C-6, and C-8 positions have been systematically explored to generate potent and selective inhibitors for specific biological targets. gu.se The presence of a bromine atom at the C-5 position and a carboxymethyl group at the C-4 position of 5-Bromo-4-carboxymethyl-2-chromanone suggests specific potential. Halogen atoms like bromine can enhance binding affinity to target proteins and improve pharmacokinetic properties. The carboxymethyl group, a carboxylic acid moiety, can form crucial hydrogen bonds with biological targets. researchgate.net
Research has shown that chromanone derivatives can be tailored to act on specific molecular targets. For example, certain substituted chroman-4-ones are potent and selective inhibitors of Sirtuin 2 (Sirt2), an enzyme implicated in neurodegenerative diseases. gu.seacs.org Other derivatives have been designed as inhibitors of the IKr potassium channel for treating cardiac arrhythmia or as modulators of metabotropic glutamate (B1630785) receptors for neurological conditions. snmjournals.orgnih.gov
Table 1: Examples of Bioactive Chromanone Derivatives and Their Targets
| Compound Class | Biological Target | Therapeutic Potential |
|---|---|---|
| 2-Alkyl Substituted Chroman-4-ones | Sirtuin 2 (Sirt2) gu.seacs.org | Neurodegenerative Disorders, Cancer gu.se |
| Benzylidene-4-chromanone Derivatives | α-glucosidase nih.gov | Diabetes nih.gov |
| Spiro-fused Chromanones | Acetylcholinesterase (AChE) nih.gov | Alzheimer's Disease nih.gov |
| Chromanone Oxime Derivatives | Metabotropic Glutamate Receptor 4 (mGluR4) snmjournals.org | Parkinson's Disease snmjournals.org |
| General Chromanone Derivatives | IKr Potassium Channel nih.gov | Cardiac Arrhythmia nih.gov |
Prodrug Strategies and Delivery Systems for Chromanone Derivatives
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is often employed to overcome challenges such as poor solubility, limited permeability, or rapid metabolism. The carboxymethyl group of This compound makes it an ideal candidate for esterification, a common prodrug approach.
By converting the carboxylic acid into an ester, the lipophilicity of the compound can be significantly increased. This modification can enhance the molecule's ability to cross cell membranes and improve its absorption. For instance, creating a long-chain fatty acid ester could allow the compound to be formulated as a long-acting injectable, where the prodrug is slowly released from an oil-based depot and then hydrolyzed by enzymes in the body to release the active chromanone. biorxiv.org This approach, known as 'flip-flop' kinetics, can extend the duration of a drug's therapeutic effect by making the absorption rate slower than the elimination rate. biorxiv.org
Table 2: Potential Prodrug Strategies for Carboxylic Acid-Containing Chromanones
| Prodrug Linkage | Attached Moiety | Potential Advantage | Mechanism of Action |
|---|---|---|---|
| Ester | Long-chain fatty acid (e.g., docosahexaenoic acid) biorxiv.org | Increased lipophilicity, suitable for long-acting injectable formulations. biorxiv.org | Slow release from oil depot, followed by enzymatic hydrolysis to active drug. biorxiv.org |
| Ester | Short-chain alcohol (e.g., ethanol) | Improved membrane permeability. | Enzymatic hydrolysis by esterases in blood and tissue. |
| Amide | Amino acid | Potential for targeted delivery via amino acid transporters. | Enzymatic hydrolysis by peptidases. |
Design of Targeted Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. pageplace.deeubopen.org They are essential tools for identifying protein targets, validating their function, and understanding disease pathways. The chromanone scaffold is well-suited for the design of such probes due to its rigid structure and synthetic tractability. gu.seijrpc.com
To function as a probe, a molecule must be selective for its target and is often modified with a reporter tag (like a fluorescent group) or a reactive group for cross-linking to its target protein. For This compound , the carboxymethyl group provides a convenient handle for attaching such functionalities without significantly altering the core structure's binding properties.
For example, a fluorescent dye could be attached to the carboxymethyl group via an amide bond, allowing researchers to visualize the compound's distribution in cells or tissues. Alternatively, a photo-affinity label could be incorporated, which upon exposure to UV light, would form a covalent bond with the target protein, enabling its identification and isolation. researchgate.net This approach has been successfully used to identify PKM2 as a key target for an anti-inflammatory chromanone derivative. researchgate.net
Development of Chromanone-Based Tool Compounds for Mechanistic Studies
Tool compounds are highly selective and potent small molecules used to investigate the physiological and pathological roles of specific proteins. pageplace.de They provide a level of temporal and concentration control that is often not achievable with genetic methods like gene knockouts. pageplace.de Chromanone derivatives have been developed as valuable tool compounds for such mechanistic studies.
For instance, the development of highly selective Sirt2 inhibitors from the chroman-4-one class has enabled detailed studies of this enzyme's function in cancer and other diseases. gu.seacs.org These tool compounds allow researchers to inhibit Sirt2 at specific times and concentrations to observe the direct effects on cellular processes like protein acetylation and cell proliferation. gu.se
This compound , if found to be a potent and selective inhibitor of a particular enzyme or receptor, could be developed into a valuable tool compound. The bromine atom at the C-5 position could contribute to its selectivity and potency, while the carboxymethyl group at C-4 could be modified to create negative controls or other derivatives needed to confirm on-target effects.
Applications in Material Science and Organic Devices
Beyond biology, the structural features of chromanone-like heterocyclic compounds lend themselves to applications in material science and organic electronics. researchgate.net Organic molecules are increasingly used in devices like organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors due to their tunable properties, mechanical flexibility, and lower fabrication costs compared to traditional inorganic materials. researchgate.net
Compounds with extended π-electron systems, often found in chromone-related structures, are candidates for organic semiconductors. researchgate.net The rigid, bicyclic framework of the chromanone core can facilitate orderly packing in the solid state, which is crucial for efficient charge transport. While direct applications of This compound in this area are not documented, related heterocyclic structures like croconaines have shown promise as materials for organic electronics. rsc.org The specific substituents of this compound could be further modified to enhance its electronic properties for potential use in polymers, coatings, or organic electronic devices.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to Complex Chromanone Architectures
The synthesis of the chromanone core and its derivatives has been an active area of research, with numerous methods developed over the years. However, the demand for more complex and functionally diverse chromanone architectures necessitates the continuous development of novel synthetic strategies. Future research in this area should focus on methodologies that offer high efficiency, stereoselectivity, and the ability to introduce a wide range of substituents at various positions of the chromanone ring.
Recent advancements have seen a shift towards more sophisticated synthetic approaches. For instance, cascade radical cyclizations have emerged as a powerful tool for the construction of the chromanone framework. researchgate.net These reactions, often initiated by photoredox catalysis, allow for the formation of multiple bonds in a single step, leading to complex molecular structures from simple starting materials. Another promising avenue is the use of multicomponent reactions (MCRs), which enable the synthesis of highly functionalized chromones in a one-pot fashion, often with high atom economy and environmental friendliness. researchgate.net The development of novel catalysts, including metal-based and organocatalysts, will continue to be crucial in driving innovation in chromanone synthesis. For example, phosphine-catalyzed reactions have been shown to be effective for the synthesis of 3-functionalized chromanone derivatives. ccspublishing.org.cn
Future efforts should aim to expand the substrate scope of these modern synthetic methods to accommodate a wider variety of functional groups, which is essential for creating diverse libraries of chromanone derivatives for biological screening. The development of stereoselective methods for the synthesis of chiral chromanones is another critical area, as the stereochemistry of these compounds can have a profound impact on their biological activity.
Expanding the Scope of Biological Targets for Chromanone Modulation
Chromanone derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.gov This broad spectrum of activity suggests that chromanones can interact with a multitude of biological targets. A key future research direction is to systematically expand the scope of these targets and to identify novel proteins and pathways that can be modulated by chromanone-based compounds.
Currently, known targets for chromanone derivatives include a variety of enzymes and receptors. For instance, certain chromanones have been identified as potent inhibitors of kinases such as phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2), which are implicated in cancer progression. nih.govbmbreports.org Others have been shown to inhibit enzymes involved in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov The anti-inflammatory properties of some chromanones are attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov
Future research should employ high-throughput screening and target identification technologies to uncover new biological targets for chromanone derivatives. This could involve screening diverse chromanone libraries against panels of recombinant proteins, or using cell-based assays to identify compounds that modulate specific cellular phenotypes. The identification of novel targets will open up new avenues for the development of chromanone-based therapies for a wider range of diseases.
| Chromanone Derivative Class | Known Biological Targets | Potential Therapeutic Areas |
| General Chromanones | Kinases (PI3K, CK2), MAO-B, AChE, COX-2, NF-κB | Cancer, Neurodegenerative diseases, Inflammation |
| Flavanones (2-phenyl-4-chromanones) | Various cancer-related pathways | Cancer |
| Isoflavanones (3-phenyl-4-chromanones) | Various cancer-related pathways | Cancer |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A significant challenge in the development of new drugs is to fully understand their mechanism of action. While traditional biochemical and pharmacological methods have been invaluable, the integration of multi-omics data offers a powerful approach for a more comprehensive understanding of how chromanone derivatives exert their biological effects. Future research should increasingly incorporate proteomics, metabolomics, and transcriptomics to elucidate the complex cellular responses to these compounds.
Multi-omics approaches can provide a systems-level view of the changes that occur in cells upon treatment with a chromanone derivative. For example, proteomics can identify changes in protein expression and post-translational modifications, revealing the signaling pathways that are perturbed by the compound. metabolon.comnih.gov Metabolomics can identify changes in the cellular metabolome, providing insights into the metabolic pathways that are affected. nih.govfrontiersin.org Transcriptomics, through techniques like RNA-sequencing, can reveal changes in gene expression that are induced by the compound. mdpi.com
By integrating these different layers of data, researchers can construct detailed models of the mechanism of action of chromanone derivatives. This can help to identify key molecular targets, understand off-target effects, and discover biomarkers that can be used to predict patient response to treatment. While multi-omics studies on chromanone derivatives are still in their infancy, the insights gained from studies on related flavonoids demonstrate the immense potential of this approach. researchgate.net
Exploration of Synergistic Effects in Combination Therapies
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in the treatment of cancer. jmbfs.org A promising future research direction for chromanone derivatives is the exploration of their synergistic effects when used in combination with existing therapeutic agents. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects, which can lead to improved efficacy and reduced side effects. mdpi.com
Natural products and their derivatives, including chromanones, are attractive candidates for combination therapies due to their often multi-target nature and favorable safety profiles. nih.gov For example, the combination of silibinin (B1684548), a flavanone (B1672756) derivative of chromanone, with chrysin (B1683763) has been shown to have synergistic anticancer effects in breast cancer cells. researchgate.netnih.govnih.gov This synergy was linked to the downregulation of genes involved in cell proliferation and survival. nih.gov Another study demonstrated that the combination of silibinin and chrysin could induce immunogenic cell death in melanoma cells, suggesting a potential role in cancer immunotherapy. rsc.org
Future research should systematically investigate the synergistic potential of a wide range of chromanone derivatives in combination with various chemotherapeutic agents, targeted therapies, and immunotherapies. nih.govmdpi.comnih.gov Such studies should not only assess the efficacy of these combinations but also elucidate the molecular mechanisms underlying the observed synergistic interactions. This knowledge will be crucial for the rational design of novel and more effective combination therapies for a variety of diseases.
| Chromanone Derivative | Combination Partner | Disease Model | Observed Effect |
| Silibinin | Chrysin | Breast Cancer (T47D cells) | Synergistic inhibition of proliferation, downregulation of hTERT and cyclin D1. researchgate.netnih.govnih.gov |
| Silibinin | Chrysin | Melanoma (B16F10 cells) | Synergistic induction of immunogenic cell death. rsc.org |
Rational Design of Highly Selective Chromanone Derivatives with Enhanced Potency
While the broad biological activity of many chromanone derivatives is advantageous for identifying new therapeutic areas, the development of clinically useful drugs often requires high selectivity for a specific biological target to minimize off-target effects and toxicity. choderalab.org A key future research direction is the rational design of highly selective chromanone derivatives with enhanced potency. This will involve a combination of computational modeling, structure-activity relationship (SAR) studies, and structural biology.
Computational methods such as molecular docking and molecular dynamics simulations can be used to predict how chromanone derivatives bind to their target proteins. purdue.eduresearchgate.net This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity. For example, structure-based drug design has been used to develop selective inhibitors of PI3Kα, a kinase that is frequently mutated in cancer. nih.gov
SAR studies, which involve systematically modifying the structure of a lead compound and assessing the impact on its biological activity, are also crucial for rational drug design. nih.gov These studies can identify the key structural features that are required for potent and selective activity. By combining computational and experimental approaches, it will be possible to rationally design novel chromanone derivatives with optimized pharmacological properties for specific therapeutic applications.
Sustainable and Green Chemistry Approaches for Chromanone Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. nih.gov A critical future research direction is the development of sustainable and green chemistry approaches for the synthesis of chromanone scaffolds and their derivatives. This will not only reduce the environmental impact of chromanone production but also make these compounds more accessible for research and development.
Several green chemistry strategies have already been applied to the synthesis of chromones and related compounds. These include the use of microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption. researchgate.netnih.gov The use of environmentally benign solvents, such as water or ionic liquids, is another important aspect of green chromanone synthesis. nih.gov Furthermore, the development of reusable catalysts, such as enzyme-based biocatalysts or solid-supported catalysts, can significantly improve the sustainability of synthetic processes. ccspublishing.org.cn
Future research in this area should focus on developing new green synthetic methods that are not only environmentally friendly but also highly efficient and scalable. This will require a multidisciplinary approach that combines expertise in organic synthesis, catalysis, and process chemistry. The adoption of green chemistry principles will be essential for ensuring the long-term sustainability of chromanone-based drug discovery and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-carboxymethyl-2-chromanone, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves bromination of 4-carboxymethyl-2-chromanone using reagents like N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert conditions. Purity (>97%) can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Monitor reaction progress via TLC and confirm purity using HPLC with UV detection (λ = 254 nm).
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Compare chemical shifts with analogous brominated chromanones (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 285.02 (calculated for C₁₁H₁₀BrO₃).
- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and carboxymethyl (C-O, ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under catalytic conditions?
- Methodological Answer :
- Hypothesis Testing : Compare Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with Cu-mediated Ullmann reactions. Track byproduct formation via GC-MS to identify competing pathways .
- Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants for bromine displacement.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict regioselectivity in substitution reactions .
Q. What strategies address discrepancies in bioactivity data for this compound across in vitro assays?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., solvent: DMSO <0.1%, incubation time: 24 hrs).
- Dose-Response Curves : Use Hill equation modeling to calculate EC₅₀ values.
- Contradiction Analysis : Apply mixed-effects models to account for batch-to-batch purity variations (e.g., 95% vs. >97% purity impacts IC₅₀) .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Compare NMR spectra of light-exposed vs. dark-stored samples (amber vials at 0–6°C recommended) .
- Degradation Pathways : Identify hydrolytic or oxidative byproducts using LC-MS/MS .
Key Considerations for Researchers
- Contradiction Management : Use longitudinal study designs (e.g., 3-wave panels) to differentiate short-term vs. long-term effects of experimental variables, as applied in pharmacological or stability studies .
- Resource Allocation : Prioritize catalytic systems (e.g., Pd/ligand combinations) that minimize side reactions while maximizing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
